

Synthesis of Isopropyl Hydrogen Sulphate from Isopropanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Isopropyl hydrogen sulphate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **isopropyl hydrogen sulphate** from isopropanol. It covers the underlying chemical principles, detailed experimental protocols, and relevant quantitative data to support research and development in this area. **Isopropyl hydrogen sulphate** is a significant intermediate in various chemical processes, including the production of isopropanol and its derivatives, and serves as a versatile reagent in organic synthesis.

Introduction

Isopropyl hydrogen sulphate, also known as propan-2-yl hydrogen sulfate, is an organosulfate compound with the chemical formula $(\text{CH}_3)_2\text{CHOSO}_3\text{H}$. Its synthesis is a fundamental reaction in organic chemistry, primarily involving the esterification of isopropanol with a strong sulfating agent. The "strong-acid" process for manufacturing isopropyl alcohol, for instance, relies on the formation of **isopropyl hydrogen sulphate** as a key intermediate through the reaction of propylene with sulfuric acid.^{[1][2]} This guide will focus on the direct synthesis from isopropanol, a common laboratory and industrial procedure.

Chemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of **isopropyl hydrogen sulphate** is essential for its synthesis, handling, and characterization.

Property	Value	Reference
Molecular Formula	C ₃ H ₈ O ₄ S	[3]
Molecular Weight	140.16 g/mol	[1]
Melting Point	245 °C	[4]
Density	1.356 g/cm ³	[4]
pKa (Predicted)	-2.84 ± 0.15	[4]

Spectroscopic Data for Characterization:

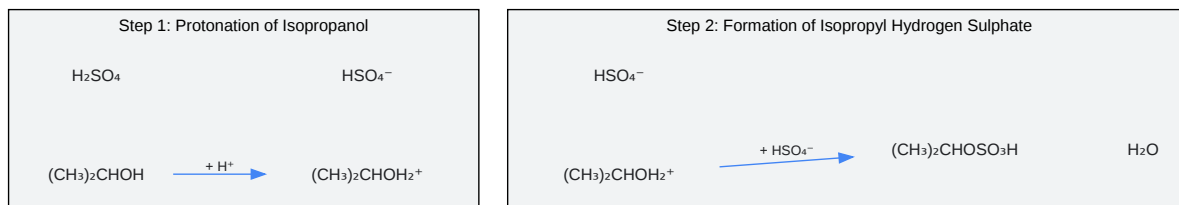
- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton on the carbon atom bonded to the sulfate group (the methine proton) is expected to show a signal in the range of δ 4.5–5.0 ppm. The methyl protons of the isopropyl group typically produce a doublet around δ 1.2–1.4 ppm.[5]
- FT-IR (Fourier-Transform Infrared) Spectroscopy: A key diagnostic absorption for **isopropyl hydrogen sulphate** is the S=O stretch, which is expected in the range of 1250–1150 cm⁻¹. [5]

Synthesis of Isopropyl Hydrogen Sulphate from Isopropanol

The primary method for synthesizing **isopropyl hydrogen sulphate** in a laboratory setting is the direct reaction of isopropanol with concentrated sulfuric acid. This reaction is an esterification process where the hydroxyl group of the alcohol attacks the sulfur atom of sulfuric acid.

3.1. Reaction Mechanism

The reaction proceeds through the protonation of the isopropanol's hydroxyl group by the strong acid, followed by the loss of a water molecule to form a secondary carbocation. The hydrogensulfate ion then acts as a nucleophile, attacking the carbocation to form **isopropyl hydrogen sulphate**.



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Caption: Reaction mechanism for the synthesis of **isopropyl hydrogen sulphate**.

3.2. Experimental Protocol

This protocol is based on the direct sulfation of isopropanol.

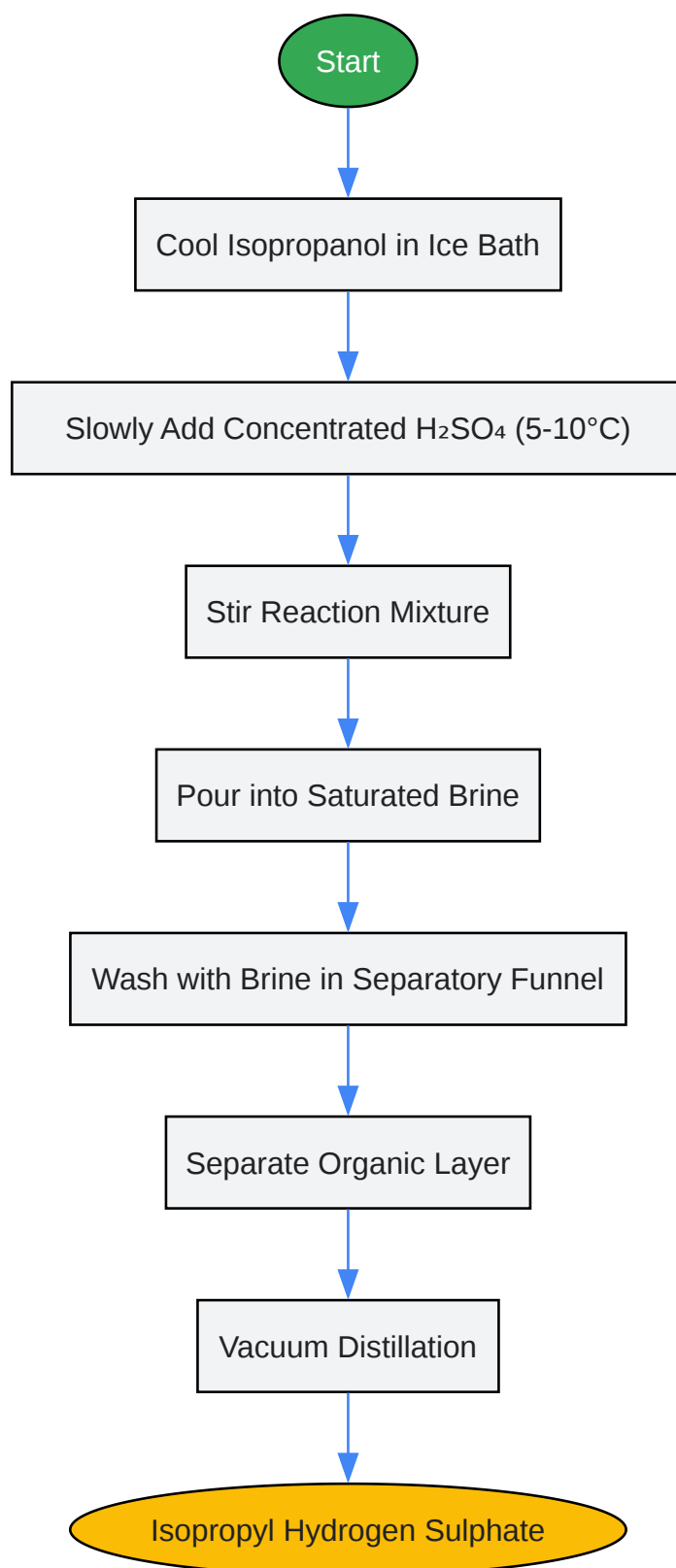
Materials:

- Isopropanol
- Concentrated Sulfuric Acid
- Saturated Sodium Chloride (brine) solution
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Vacuum distillation apparatus

Procedure:

- Cool the isopropanol in a round-bottom flask placed in an ice bath.
- Slowly add concentrated sulfuric acid to the cooled isopropanol with continuous stirring. A molar ratio of alcohol to acid of 1:1.2 is recommended to minimize the formation of the di-ester by-product.^[5] The temperature should be maintained between 5-10°C to prevent side reactions.^[3]
- After the addition is complete, allow the reaction mixture to stir in the ice bath for a specified period.
- Carefully pour the reaction mixture into a separatory funnel containing cold saturated brine solution.
- Wash the organic layer to remove unreacted isopropanol and excess acid.
- Separate the layers and collect the organic phase containing the crude **isopropyl hydrogen sulphate**.
- Purify the product by vacuum distillation.^[3]

3.3. Experimental Workflow



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Caption: Experimental workflow for **isopropyl hydrogen sulphate** synthesis.

Quantitative Data

While specific yield data for the direct synthesis from isopropanol is not readily available in the cited literature, data from the related industrial process of reacting propylene with sulfuric acid provides valuable insight. In this process, a yield of 70% for monoisopropyl sulfate can be achieved at 25°C.[\[1\]](#)

Parameter	Condition	Result	Reference
Synthesis from Propylene	25°C	70% yield of monoisopropyl sulfate	[1]
Molar Ratio (Alcohol:Acid)	1:1.2	Minimizes di-ester formation	[5]
Reaction Temperature	5-10°C	Avoids by-product formation	[3]

Alternative Synthesis Route: Reaction with Chlorosulfonic Acid

An alternative method for the synthesis of **isopropyl hydrogen sulphate** involves the reaction of isopropanol with chlorosulfonic acid. This reaction is typically rapid and exothermic, requiring careful temperature control to minimize the formation of byproducts.

Safety Considerations

- Concentrated sulfuric acid and chlorosulfonic acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
- The reaction of isopropanol with sulfuric acid is exothermic and requires careful temperature control to prevent runaway reactions.

- **Isopropyl hydrogen sulphate** is an irritating chemical, and contact with skin and eyes should be avoided.[3]

Conclusion

The synthesis of **isopropyl hydrogen sulphate** from isopropanol is a well-established and important reaction in organic chemistry. By carefully controlling reaction conditions, particularly temperature and reactant ratios, a good yield of the desired product can be obtained. This guide provides the necessary theoretical background, experimental protocols, and quantitative data to assist researchers and professionals in the successful synthesis and application of this versatile chemical intermediate.

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